molecular formula C19H28O2 B075802 5alpha-Androstane-2,11-dione CAS No. 1449-57-6

5alpha-Androstane-2,11-dione

Cat. No.: B075802
CAS No.: 1449-57-6
M. Wt: 288.4 g/mol
InChI Key: XEKQPALUTJONKX-WWOGELLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Androstane-2,11-dione is a significant androstane steroid derivative that serves as a critical intermediate and reference standard in metabolic and enzymatic research. Its primary research value lies in its role as a substrate or product in studies investigating the activity and kinetics of key steroidogenic enzymes, particularly 5alpha-reductases and 11beta-hydroxysteroid dehydrogenases (11β-HSDs). Researchers utilize this dione to probe the intricate pathways of androgen and corticosteroid metabolism, as the reduction of the 2-keto and 11-keto groups can lead to various isomeric androstanediols and tetrahydro metabolites. The compound is instrumental for elucidating mechanisms of steroid hormone regulation, understanding metabolic disorders, and screening for potential inhibitors of these enzymes, which are therapeutic targets for conditions like polycystic ovary syndrome (PCOS), benign prostatic hyperplasia (BPH), and Cushing's syndrome. As a well-defined chemical entity, it provides a foundational scaffold for structure-activity relationship (SAR) studies, aiding in the development of novel pharmacological agents. This product is offered in high purity to ensure reliable and reproducible experimental results, specifically for use in cell-based assays, enzymatic activity profiling, and analytical applications such as mass spectrometry and chromatography.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1449-57-6

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-3,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,11-dione

InChI

InChI=1S/C19H28O2/c1-18-9-3-4-15(18)14-8-6-12-5-7-13(20)10-19(12,2)17(14)16(21)11-18/h12,14-15,17H,3-11H2,1-2H3/t12-,14+,15+,17-,18+,19+/m1/s1

InChI Key

XEKQPALUTJONKX-WWOGELLMSA-N

SMILES

CC12CCCC1C3CCC4CCC(=O)CC4(C3C(=O)C2)C

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCC(=O)C[C@@]4([C@H]3C(=O)C2)C

Canonical SMILES

CC12CCCC1C3CCC4CCC(=O)CC4(C3C(=O)C2)C

Synonyms

5α-Androstane-2,11-dione

Origin of Product

United States

Synthetic Methodologies for 5alpha Androstane 2,11 Dione

Historical Approaches to Androstane (B1237026) Dione (B5365651) Synthesis

The early synthesis of androstane diones was often characterized by multi-step, low-yield processes. A foundational method in steroid chemistry is the Marker Degradation, developed by Russell Earl Marker in the 1930s. While not directly yielding 5alpha-Androstane-2,11-dione, this process was pivotal for making various steroid hormones accessible from plant-derived sapogenins like diosgenin.

Contemporary Chemical Synthesis Pathways of this compound

While a direct, high-yield synthesis of this compound is not extensively documented in mainstream literature, its preparation can be conceptualized through modern synthetic strategies involving selective oxidation of a suitable 5alpha-androstane (B165731) precursor. A plausible route would involve the introduction of hydroxyl groups at the C-2 and C-11 positions, followed by oxidation.

A potential precursor for such a synthesis is 5alpha-androstane. The challenge lies in the regioselective and stereoselective introduction of oxygenated functionalities at the C-2 and C-11 positions, which are not the most reactive sites on the steroid nucleus.

Stereoselective Synthesis Strategies

Achieving stereoselectivity is paramount in steroid synthesis due to the profound impact of stereochemistry on biological activity. For the synthesis of this compound, stereocontrol is crucial during the introduction of the ketone functionalities.

The introduction of the 11-keto group can often be achieved through microbial hydroxylation, which is known for its high regio- and stereoselectivity. For instance, fungi like Beauveria bassiana have been shown to be efficient biocatalysts for 11alpha-hydroxylation of androst-4-ene-3,17-dione. nih.gov This 11alpha-hydroxy intermediate can then be oxidized to the corresponding 11-keto group.

The introduction of the 2-keto group is more challenging. Chemical methods often involve the formation of an enolate from a 3-keto steroid, followed by reaction with an electrophilic oxygen source. However, this can lead to a mixture of products. An alternative is the use of specific chemical reagents that can direct oxidation to the C-2 position.

A study on the synthesis of 5alpha-androst-1-ene-3,17-dione (B14010769) involved a bromination step of stanolone acetate (B1210297) at the C-2 position, followed by dehydrobromination. nih.gov A similar strategy could be envisioned where a 2-bromo intermediate is converted to a 2-hydroxy derivative and subsequently oxidized.

Optimization of Reaction Conditions for this compound

Specific data on the optimization of reaction conditions for the synthesis of this compound is scarce in the published literature. However, general principles of reaction optimization in steroid synthesis would apply. These include the careful selection of solvents, temperature, catalysts, and reaction times to maximize the yield of the desired product while minimizing the formation of byproducts.

For a hypothetical oxidation step of a dihydroxy-5alpha-androstane precursor, the choice of oxidizing agent would be critical. Mild reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol would be preferred to avoid over-oxidation or side reactions. The optimization would involve screening different oxidants and adjusting the stoichiometry and temperature to achieve a clean conversion.

In the case of microbial hydroxylation, optimization would involve adjusting the culture medium, pH, temperature, and incubation time to maximize the efficiency of the enzymatic conversion. nih.gov

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to create more sustainable and environmentally friendly processes. In the context of steroid synthesis, this involves the use of less hazardous reagents, renewable starting materials, and catalytic methods.

The application of biocatalysis, such as the microbial hydroxylation mentioned earlier, is a key green chemistry approach. researchgate.net Enzymes operate under mild conditions (neutral pH, room temperature) in aqueous media, reducing the need for harsh reagents and organic solvents.

The development of catalytic oxidation methods using molecular oxygen or hydrogen peroxide as the terminal oxidant, in combination with a suitable catalyst, is another area of green chemistry relevant to the synthesis of this compound. These methods would replace traditional stoichiometric oxidants like chromium trioxide, which are toxic and generate significant waste.

Precursor Molecules and Starting Materials for this compound Derivatization

The choice of starting material is crucial for an efficient synthesis. For androstane derivatives, common precursors are readily available steroids such as dehydroepiandrosterone (B1670201) (DHEA), androstenedione (B190577), and testosterone (B1683101). wikipedia.org

A plausible starting material for the synthesis of this compound could be 5alpha-androstane-3,17-dione or androsterone. wikipedia.orgnp-mrd.org These compounds already possess the core 5alpha-androstane skeleton. The synthetic challenge would then be the removal of the existing keto or hydroxyl groups at C-3 and C-17 and the introduction of the desired keto groups at C-2 and C-11.

Alternatively, a synthesis could start from a more functionalized precursor that already contains an 11-keto or 11-hydroxy group. For example, adrenosterone (B1665554) (androst-4-ene-3,11,17-trione) could be a potential starting point. The synthesis would then involve the reduction of the double bond and the 3- and 17-keto groups, followed by selective oxidation at the C-2 position.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. This approach is particularly well-suited for complex molecules like steroids.

A chemoenzymatic route to this compound would likely involve the use of specific hydroxylating enzymes to introduce hydroxyl groups at the C-2 and C-11 positions of the 5alpha-androstane skeleton. For instance, a microorganism or an isolated enzyme could be used for the 11-hydroxylation step. Fungi such as Cephalosporium aphidicola have been shown to hydroxylate the 5alpha-androstane skeleton at the C-11 position. researchgate.net

The introduction of a hydroxyl group at C-2 via enzymatic means is less common but conceivable with the discovery or engineering of new enzymes. Once the dihydroxy intermediate is formed, a straightforward chemical oxidation step would yield the final product, this compound. This combination of selective enzymatic hydroxylation and efficient chemical oxidation represents a powerful chemoenzymatic strategy.

General Principles of Steroid Metabolism Pathways

Steroid metabolism encompasses a series of biochemical modifications that alter the structure and function of steroid molecules. These pathways are fundamental for maintaining hormonal balance and are primarily carried out by a diverse group of enzymes. Steroids, derived from cholesterol, are lipophilic compounds that undergo transformations mainly in the liver, but also in peripheral tissues like adipose tissue and skin. gfmer.chnih.gov

The major enzymatic reactions in steroid metabolism include:

Hydroxylation: Catalyzed by cytochrome P450 (CYP) enzymes, this reaction introduces hydroxyl (-OH) groups into the steroid nucleus, increasing water solubility and facilitating further conjugation and excretion. researchgate.net

Reduction: Reductases, such as 5α-reductases and hydroxysteroid dehydrogenases (HSDs), are responsible for the reduction of double bonds and keto groups. bioscientifica.com For instance, the reduction of the A-ring of androgens is a critical step in their metabolism. nih.gov

Oxidation: HSDs also catalyze the oxidation of hydroxyl groups to keto groups, often reversibly, thereby modulating steroid activity. clinicalgate.com

Conjugation: In the final steps of inactivation and excretion, steroids are often conjugated with glucuronic acid or sulfate, a process that significantly increases their water solubility. researchgate.net

These metabolic pathways are interconnected and regulated by various factors, including the expression and activity of specific enzymes in different tissues. clinicalgate.com The resulting metabolites can have altered biological activities, ranging from potent androgens to inactive excretory products.

Theoretical Enzymatic Conversion of this compound

Based on the established principles of steroid metabolism, the theoretical enzymatic conversion of this compound can be predicted to involve several key enzyme families.

Reductase Activity (e.g., 5α-reductases, 3α/β-hydroxysteroid dehydrogenases)

Given that this compound already possesses a 5α-reduced A-ring, further action by 5α-reductases is not applicable. However, the keto groups at positions C2 and C11 are potential targets for hydroxysteroid dehydrogenases (HSDs).

3α/β-Hydroxysteroid Dehydrogenases (3α/β-HSDs): These enzymes could potentially reduce the keto group at the C2 position to a hydroxyl group, forming either a 2α- or 2β-hydroxy metabolite. These enzymes are known to act on various androstane derivatives. fu-berlin.de

11β-Hydroxysteroid Dehydrogenases (11β-HSDs): The keto group at C11 is a substrate for 11β-HSDs. These enzymes can catalyze the interconversion of 11-keto and 11β-hydroxy steroids. nih.gov Therefore, this compound could be converted to 5alpha-androstane-2-one-11β-ol.

Oxidase Activity (e.g., cytochrome P450 enzymes)

Cytochrome P450 (CYP) enzymes are major players in steroid hydroxylation. mdpi.com Although the primary positions for androgen hydroxylation are often C6, C7, and C16, other positions can also be targeted. fu-berlin.deresearchgate.net

CYP Enzymes: Various CYP isoforms, such as those from the CYP3A family, are known to metabolize androstanes. fu-berlin.de It is conceivable that CYP enzymes could introduce hydroxyl groups at various positions on the this compound molecule, leading to a variety of hydroxylated metabolites. The specific sites of hydroxylation would depend on the particular CYP enzymes present.

Hydrolase Activity

Hydrolases are generally involved in the cleavage of ester or ether bonds. In the context of steroid metabolism, they are crucial for deconjugation reactions, such as the hydrolysis of steroid sulfates by sulfatases. nih.gov For an unconjugated steroid like this compound, the direct role of hydrolases in its initial metabolism is less likely, unless it is first conjugated.

In Vitro Metabolic Studies of Androstane Diones

In vitro studies provide a controlled environment to investigate the metabolic fate of specific steroid compounds. These studies often utilize cellular or subcellular preparations to identify metabolites and the enzymes responsible for their formation.

Cell-Free System Investigations

Cell-free systems, such as microsomal fractions or purified enzymes, are powerful tools for dissecting specific metabolic pathways without the complexity of whole-cell machinery. escholarship.orgpsu.edu

Studies on related androstane diones have provided insights that can be extrapolated to this compound. For example, the metabolism of androstenedione (androst-4-ene-3,17-dione) has been extensively studied. In various tissues, androstenedione is metabolized to 5alpha-androstane-3,17-dione by 5α-reductase. nih.gov This metabolite is structurally similar to this compound, differing in the position of the keto groups.

Research using human skin preparations has shown that androstenedione is converted to several metabolites, including 5alpha-androstane-3,17-dione, androsterone, and dihydrotestosterone (B1667394). nih.gov These transformations highlight the activity of 5α-reductase and various HSDs.

While direct in vitro metabolic studies on this compound are not extensively reported in the available literature, the known metabolic pathways of other androstane diones suggest that its biotransformation would primarily involve reduction of its keto groups by HSDs and hydroxylation by CYP enzymes.

Table 1: Key Enzymes in Steroid Metabolism and their Potential Action on this compound

Enzyme FamilySpecific EnzymesPotential Action on this compoundPotential Metabolites
Reductases 3α/β-Hydroxysteroid Dehydrogenases (HSDs)Reduction of the C2-keto group5alpha-Androstane-2α/β-ol-11-one
11β-Hydroxysteroid Dehydrogenases (HSDs)Reduction of the C11-keto group5alpha-Androstane-2-one-11β-ol
Oxidases Cytochrome P450 (CYP) Enzymes (e.g., CYP3A4)Hydroxylation at various positionsHydroxylated derivatives of this compound

Subcellular Fraction Studies (e.g., microsomal, cytosolic)

The enzymatic processing of steroids occurs in specific cellular compartments, and studies using subcellular fractions are crucial for elucidating these mechanisms. Steroid-metabolizing enzymes are predominantly located in the microsomes (fragments of the endoplasmic reticulum) and the cytosol.

Microsomal Fraction : This fraction contains the membrane-bound cytochrome P450 (CYP) monooxygenases and key reductases. For a compound like this compound, the microsomal enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) would be of primary importance for the metabolism of the 11-keto group. plos.org Furthermore, 5α-reductases, which are also microsomal enzymes, are central to androgen metabolism, though this particular compound is already 5α-reduced. nih.gov Studies on other androstane derivatives, such as androst-4-ene-3,17-dione, frequently utilize human liver microsomes (HLM) to investigate metabolic pathways, indicating this would be the standard model for studying this compound. fu-berlin.de

Cytosolic Fraction : The cytosol contains various soluble hydroxysteroid dehydrogenases (HSDs) and reductases. These enzymes are responsible for many of the reductive and oxidative conversions of steroid hormones. It is plausible that cytosolic aldo-keto reductases (AKRs) could catalyze the reduction of the 2-keto group of this compound, similar to how they act on 3-keto steroids. d-nb.infonih.gov Early studies on rat liver demonstrated that both microsomal and soluble enzyme fractions are active on androstane derivatives. plos.org

Isolated Enzyme Characterization

The transformation of this compound would be mediated by specific enzymes that recognize its distinct structural motifs.

11β-Hydroxysteroid Dehydrogenases (11β-HSDs) : The 11-keto group is a substrate for 11β-HSD enzymes, which catalyze the interconversion of 11-keto steroids (like cortisone) and 11β-hydroxy steroids (like cortisol). plos.orgfrontiersin.org 11β-HSD type 1, acting as a reductase, would likely convert the 11-keto group of this compound to an 11β-hydroxy group, yielding 5alpha-androstane-11β-ol-2-one.

Aldo-Keto Reductases (AKRs) : This large family of enzymes includes numerous HSDs that act on various positions of the steroid nucleus. d-nb.info For instance, enzymes with 3α-HSD and 17β-HSD activity are well-characterized. nih.govnih.gov It is highly probable that an AKR with 2-ketosteroid reductase activity would catalyze the reduction of the 2-keto group on the A-ring of this compound. This would result in the formation of either a 2α-hydroxy or 2β-hydroxy metabolite.

Cytochrome P450 (CYP) Enzymes : While the primary metabolism is expected to be reductive, CYP enzymes, particularly in the liver, could introduce hydroxyl groups at various positions on the steroid skeleton as a secondary metabolic step. fu-berlin.de

The table below summarizes the potential enzymatic reactions.

Table 1: Potential Enzymatic Transformations of this compound
Enzyme Family Specific Enzyme (Example) Likely Action on this compound Potential Product
Hydroxysteroid Dehydrogenases 11β-HSD Type 1 Reduction of the 11-keto group 5alpha-androstane-11β-ol-2-one
Aldo-Keto Reductases 2-ketosteroid reductase Reduction of the 2-keto group 5alpha-androstane-2α/β-ol-11-one
Cytochrome P450s CYP3A4, CYP19A1 Hydroxylation at various positions Hydroxylated derivatives

In Vivo Metabolic Fate in Model Organisms (Non-Human)

The in vivo metabolism of this compound in animal models would likely involve extensive reduction and eventual conjugation for excretion.

Identification of Key Metabolites

Based on the known metabolic pathways for related androstanes, the primary metabolites of this compound would be various reduced forms. Studies on the metabolism of 5α-androst-2-en-17-one revealed that its biotransformation leads to a variety of dihydroxy-androstan-17-one metabolites. researchgate.netresearchgate.net Similarly, the two ketone groups of this compound would likely be reduced to hydroxyl groups, leading to a series of diol metabolites.

These metabolites would then undergo Phase II metabolism, primarily glucuronidation and sulfation, in the liver to increase water solubility and facilitate urinary and biliary excretion. hmdb.ca

The table below outlines the probable key metabolites.

Table 2: Predicted Metabolites of this compound
Metabolite Name Chemical Formula Metabolic Pathway
5alpha-androstane-2α-ol-11-one C19H30O2 Reduction of 2-keto group
5alpha-androstane-11β-ol-2-one C19H30O2 Reduction of 11-keto group
5alpha-androstane-2α,11β-diol C19H32O2 Reduction of both keto groups
5alpha-androstane-2β,11β-diol C19H32O2 Reduction of both keto groups

Tissue-Specific Metabolism and Enzyme Expression

The metabolism of steroids is not uniform throughout the body, with specific tissues expressing high levels of particular enzymes.

Liver : As the primary metabolic hub, the liver exhibits high levels of a wide array of steroid-metabolizing enzymes, including 11β-HSDs, various other reductases, and CYP enzymes. plos.org It would be the principal site for both the initial reduction of this compound and its subsequent conjugation.

Adipose Tissue : Adipose tissue, particularly visceral fat, expresses high levels of 11β-HSD1. plos.orgfrontiersin.org This suggests that it could be a significant site for the local reduction of the 11-keto group.

Prostate : The prostate is a key target for androgens and possesses high levels of 5α-reductase and various HSDs, making it an important site for local androgen processing. mdpi.comnih.gov

Kidney : The kidney is another site of steroid metabolism and is involved in the final excretion of steroid metabolites. nih.gov

Comparative Metabolism Across Species

Significant species-specific differences exist in steroid metabolism. The preferred metabolic pathways and the activity of specific enzymes can vary between common laboratory animals and humans. For instance, humans and monkeys share similar patterns of steroidogenesis, which differ from those in rodents like rats and mice. ebi.ac.uk Studies on androstenedione metabolism have shown that chimeric mice with humanized livers can replicate human metabolic profiles more accurately than standard mouse models, highlighting these interspecies differences. researchgate.net The metabolism of testosterone has also been shown to produce different characteristic metabolites in the mouse kidney compared to other species. nih.gov Therefore, the exact ratio and nature of the metabolites of this compound would be expected to differ depending on the animal model used for the investigation.

Conclusion

5alpha-Androstane-2,11-dione is a distinct chemical entity within the broad class of androstane (B1237026) steroids. While specific research on this particular compound is not abundant, the extensive body of knowledge on related androstane derivatives provides a framework for understanding its potential chemical and biological properties. The strategic placement of dione (B5365651) functionalities on the androstane skeleton is a key determinant of biological activity, and further investigation into this compound could reveal unique interactions with biological targets, potentially leading to novel therapeutic applications.

Biological Activities and Molecular Mechanisms of 5alpha Androstane 2,11 Dione in Vitro Studies

Ligand-Receptor Interactions (e.g., Androgen Receptor)

Direct in vitro studies quantifying the binding affinity of 5alpha-Androstane-2,11-dione to the androgen receptor (AR) are not extensively available in the current scientific literature. However, the biological activity of structurally related 11-oxygenated androgens provides a basis for inferring its potential interactions. The class of 11-oxygenated androgens has been recognized for its role in human physiology and disease.

Research on analogous compounds, such as 11-ketotestosterone (B164220) (11-KT) and its 5α-reduced metabolite, 11-ketodihydrotestosterone (B1662675) (11-KDHT), demonstrates that they are potent agonists of the human androgen receptor. nih.govbohrium.com Competitive whole-cell binding assays have revealed that 11-KT and 11-KDHT bind to the human AR with affinities similar to those of testosterone (B1683101) (T) and dihydrotestosterone (B1667394) (DHT), respectively. Furthermore, transactivation assays have shown that the potencies and efficacies of 11-KT and 11-KDHT are comparable to those of T and DHT. bham.ac.uk

Studies using in vitro yeast and mammalian (HEK293) host cell bioassays have confirmed that 11-keto derivatives of androgens display androgenic bioactivity, although with a lower molar potency compared to their parent non-keto steroids. bohrium.comnih.gov Notably, 5α-reduction has been shown to increase the androgenic potency of these compounds. bohrium.comnih.gov Given that this compound is a 5α-reduced steroid with a ketone group at the 11-position, it is plausible that it can bind to and activate the androgen receptor. However, without direct experimental data, its specific binding affinity and agonist activity remain to be elucidated.

Interactive Data Table: Androgenic Activity of Related 11-Oxygenated Androgens

CompoundHost Cell BioassayRelative Androgenic Potency
11-KetotestosteroneMammalian (HEK293)Lower than Testosterone
11-KetodihydrotestosteroneMammalian (HEK293)Potent Androgen
11-HydroxyandrogensYeast and MammalianMinimal to no activity

Enzyme Modulation and Inhibition Kinetics

Steroidogenic Enzyme Inhibition (e.g., 5α-reductase, 17β-hydroxysteroid dehydrogenase)

There is a lack of specific in vitro studies detailing the inhibitory kinetics of this compound on steroidogenic enzymes such as 5α-reductase and 17β-hydroxysteroid dehydrogenase (17β-HSD). However, the metabolism of other 11-oxygenated androgens suggests that this compound could be a substrate or modulator of these enzymes.

The 5α-reductase enzymes (SRD5A1 and SRD5A2) are crucial for the conversion of testosterone to the more potent androgen, DHT. nih.gov While testosterone is a substrate for both isoforms, 11-ketotestosterone is converted with lower efficiency by SRD5A2 and not at all by SRD5A1. biorxiv.org Interestingly, 11β-hydroxyandrostenedione (11OHA4) and 11-ketoandrostenedione (11KA4) appear to be preferred substrates for 5α-reductase, leading to the formation of 11β-hydroxy-5α-androstanedione and 11-keto-5α-androstanedione, respectively. biorxiv.org This suggests that the 5α-reduced structure of this compound may influence its interaction with these enzymes, possibly as a product or a feedback inhibitor, though this has not been experimentally verified.

Regarding 17β-HSDs, these enzymes are involved in the interconversion of keto- and hydroxy-steroids. For instance, aldo-keto reductase 1C3 (AKR1C3), also known as 17β-HSD type 5, is a key enzyme in the activation of both classic and 11-oxygenated androgens. AKR1C3 catalyzes the conversion of 11KA4 to the potent androgen 11KT with high efficiency. Given the dione (B5365651) structure of this compound, it could potentially be a substrate for reductive 17β-HSDs, leading to the formation of hydroxylated metabolites.

Non-Steroidogenic Enzyme Interactions

Information regarding the in vitro interactions of this compound with non-steroidogenic enzymes is currently not available in the scientific literature.

Cell-Based Assays and Signaling Pathway Investigations

Gene Expression Modulation

Direct studies on how this compound modulates gene expression are not available. However, research on the closely related and potent androgen, 11-ketodihydrotestosterone (11KDHT), in androgen-dependent prostate cancer cell lines (LNCaP and VCaP) has shown that it can induce the expression of androgen receptor (AR)-regulated genes such as KLK3 (encoding prostate-specific antigen), TMPRSS2, and FKBP5. bham.ac.uk In some instances, 11KT and 11KDHT were found to upregulate AR-regulated gene expression to a greater extent than testosterone and DHT. bham.ac.uk This suggests that if this compound possesses androgenic activity, it could potentially modulate the expression of similar AR-target genes in androgen-responsive cells.

Protein Regulation

Specific data on the effects of this compound on protein regulation from in vitro studies is lacking. Mass spectrometry-based proteomics of VCaP prostate cancer cells treated with the related compounds 11KT and 11KDHT revealed the upregulation of multiple AR-regulated proteins, with 11KDHT regulating a greater number of these proteins than DHT. bham.ac.uk This indicates that potent 11-oxygenated androgens can significantly impact the proteome of androgen-sensitive cells. The potential of this compound to exert similar effects would be contingent on its ability to activate the androgen receptor and its subsequent downstream signaling pathways.

Derivatives and Structure Activity Relationships of 5alpha Androstane 2,11 Dione

In Vitro Biological Evaluation of Derivatives

Selectivity Profiling

Information regarding the selectivity of 5alpha-Androstane-2,11-dione for specific receptors, enzymes, or other biological targets is not documented. There are no published studies detailing its binding affinities or inhibitory concentrations against a panel of relevant biological molecules to determine its selectivity profile.

Advanced Analytical Methodologies for 5alpha Androstane 2,11 Dione and Its Metabolites

Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone of steroid analysis, enabling the separation of target analytes from complex mixtures. bioanalysis-zone.com The choice between liquid and gas chromatography is typically dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a primary technique for the analysis of non-volatile and thermally labile steroid metabolites. oup.comresearchgate.net Ultra-High-Performance Liquid Chromatography (UPLC), a variant of HPLC, utilizes smaller particle-size columns to achieve higher resolution and faster analysis times. mdpi.com

For the separation of 5alpha-Androstane-2,11-dione and its metabolites, reversed-phase HPLC is commonly employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the mobile phase composition is varied during the run, is often necessary to resolve a wide range of steroid metabolites with differing polarities.

Table 1: Illustrative HPLC Parameters for Androstane (B1237026) Steroid Analysis

Parameter Description
Column Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 2.5 µm particle size) mdpi.com
Mobile Phase A Water with an additive (e.g., 0.1% formic acid or ammonium (B1175870) acetate) to improve ionization
Mobile Phase B Acetonitrile or Methanol with a similar additive
Flow Rate 0.2 - 0.5 mL/min
Gradient A time-programmed increase in the percentage of Mobile Phase B

| Detector | UV-Vis (for compounds with chromophores) or Mass Spectrometry (for universal, sensitive detection) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. nih.gov Steroids like this compound are generally not sufficiently volatile for direct GC analysis and require a chemical derivatization step. researchgate.net This process replaces polar functional groups (like ketones) with nonpolar, thermally stable groups, such as trimethylsilyl (B98337) (TMS) ethers or methoxime-trimethylsilyl (MO-TMS) derivatives. Derivatization enhances volatility and improves chromatographic behavior.

The separation is typically performed on capillary columns with nonpolar or medium-polarity stationary phases (e.g., DB-17). nih.gov The choice of column and temperature programming allows for the separation of closely related steroid isomers. GC is almost always coupled with mass spectrometry (GC-MS) for definitive identification and quantification. nih.govnih.gov

Spectrometric Techniques for Structural Elucidation and Quantification

Spectrometric techniques provide detailed information about the molecular weight, structure, and quantity of the separated compounds.

Mass Spectrometry (MS and MS/MS)

Mass Spectrometry (MS) is an indispensable tool in steroid analysis due to its exceptional sensitivity and specificity. When coupled with a chromatographic inlet (GC-MS or LC-MS), it provides both retention time and mass-to-charge ratio (m/z) data for confident compound identification.

In GC-MS, Electron Ionization (EI) is a common technique that generates a reproducible fragmentation pattern, often referred to as a "molecular fingerprint," which can be compared against spectral libraries. For the related compound 5α-Androstane-3,17-dione (molecular weight 288.4 g/mol ), characteristic fragments are observed that help in its identification. nist.govnih.gov

In LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used, which typically produce a protonated molecule [M+H]+ or other adducts with minimal fragmentation. This is useful for determining the molecular weight of the parent compound.

Tandem Mass Spectrometry (MS/MS) adds another layer of specificity. A specific parent ion (e.g., the [M+H]+ ion of this compound) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and quantitative. For instance, in the analysis of the structurally similar 11-keto-5α-androstanedione (11K-5a-dione), a specific MRM transition (m/z 303.2 > 241.0) is monitored for its detection. cansa.org.za

Table 2: Example MS Data for a Related Androstane Dione (B5365651) (5α-Androstane-3,17-dione)

Technique Ionization Precursor Ion (m/z) Major Fragment Ions (m/z) Reference
GC-MS EI 288 (M+) 244, 217, 124 nih.gov

| LC-MS/MS | ESI (+) | 289 ([M+H]+) | Compound-specific fragments | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of novel compounds, including steroid metabolites. While less sensitive than MS, NMR provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used.

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.

¹³C NMR: Provides information on the number and chemical environment of carbon atoms. The chemical shifts of specific carbons, such as C-7, C-9, and C-19, can be used to determine the stereochemistry at key positions like C-5 (the 5-alpha configuration). nih.gov

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the complete assembly of the molecular structure.

NMR analysis of various 5alpha-androstane (B165731) derivatives has established reference data for chemical shifts and coupling constants that are invaluable for identifying new but related structures like this compound. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths. For this compound, the most prominent absorption bands would correspond to the stretching vibrations of its functional groups.

Key expected absorptions include:

C-H stretching: Just below 3000 cm⁻¹ for the alkane framework.

C=O stretching: A strong absorption band in the region of 1700-1750 cm⁻¹. The exact position can give clues about the ring strain and environment of the ketone groups at the C-2 and C-11 positions.

The NIST Chemistry WebBook contains reference IR spectra for related compounds, such as Androstane-3,17-dione, which can serve as a basis for comparison. nist.gov

Table 3: Mentioned Compound Names

Compound Name
This compound
5alpha-Androstane-3,17-dione
11-keto-5α-androstanedione
Androstane-3,17-dione
Androstanediol
Acetonitrile

Radiochemical Assays for Metabolic Pathway Analysis

Radiochemical assays are a cornerstone in the elucidation of metabolic pathways, offering unparalleled sensitivity and the ability to trace the fate of a molecule through complex biological systems. For this compound, these assays involve the use of isotopically labeled versions of the compound to track its transformation into various metabolites. This section details the principles and methodologies of radiochemical assays as applied to the metabolic analysis of this compound.

The fundamental principle of this technique is the introduction of a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (B154650) (³H), into the chemical structure of this compound. researchgate.net This "radiolabeling" does not significantly alter the compound's chemical properties, ensuring that it behaves identically to the unlabeled molecule within a biological system. openmedscience.com The radioactive emissions from the isotopes allow for the detection and quantification of the parent compound and its metabolites, even at very low concentrations. openmedscience.com

Carbon-14 is often the preferred isotope for these studies due to its long half-life of 5,730 years, which means that no correction for decay is necessary during the course of a typical experiment. moravek.com Furthermore, carbon is a fundamental component of the steroid's core structure, providing numerous potential labeling positions. moravek.com It is crucial to place the radiolabel in a metabolically stable position within the molecule to ensure that the label is not lost during biotransformation. pharmaron.com For this compound, this could involve labeling one of the carbon atoms in the steroid's ring structure.

Tritium is another viable isotope for radiolabeling and can offer higher specific radioactivity than Carbon-14, potentially enhancing the sensitivity of the assay. nih.gov However, tritium labels can sometimes be more susceptible to exchange under certain biological conditions.

Once the radiolabeled this compound is synthesized, it can be introduced into an in vitro or in vivo biological system to study its metabolism. In vitro models, such as liver microsomes or cell cultures, are commonly used to investigate the specific enzymes involved in the metabolic process. mdpi.com

Following incubation, the mixture of the parent compound and its metabolites is extracted and separated using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC). The HPLC system is often coupled with a radiodetector, such as a β-RAM detector, which measures the radioactivity of the eluting fractions. nih.gov This allows for the creation of a radiochromatogram, where peaks correspond to the radiolabeled parent compound and its various metabolites.

The identification of the metabolites can be further confirmed by collecting the radioactive fractions and subjecting them to analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov By comparing the retention times and mass spectra of the metabolites to those of known standards, their precise chemical structures can be determined.

The quantitative analysis of the radiochromatogram allows for the determination of the relative abundance of each metabolite, providing insights into the major metabolic pathways of this compound. This information is critical for understanding the compound's biological activity and clearance from the body.

The following interactive data table illustrates hypothetical results from an in vitro metabolic study of [¹⁴C]-5alpha-Androstane-2,11-dione with human liver microsomes.

Metabolite IDRetention Time (min)Radioactivity (dpm)Percentage of Total RadioactivityPutative Identification
M15.215,00015%5alpha-Androstane-2β-hydroxy-11-one
M28.135,00035%5alpha-Androstane-2-one-11β-ol
M312.540,00040%This compound (Parent)
M415.810,00010%Unknown Metabolite

Future Directions and Research Gaps

Identification of Endogenous Presence and Physiological Roles (if any)

A primary research gap is the absence of evidence for the natural occurrence of 5alpha-Androstane-2,11-dione in any biological system. While a wide array of androstane (B1237026) derivatives have been identified, this specific diketone has not been reported as an endogenous compound. Future studies should employ advanced analytical techniques, such as mass spectrometry, to screen various biological matrices for its presence.

Should its endogenous presence be confirmed, the subsequent and critical step would be to determine its physiological significance. Research could explore its potential interactions with nuclear receptors, such as the androgen receptor, given its structural similarity to other androgens. It would also be pertinent to investigate its role as a potential metabolic intermediate in known or novel steroidogenic pathways. The broader class of 11-oxygenated androgens, which includes potent hormones like 11-ketotestosterone (B164220), has been shown to play significant roles in human physiology and disease. nih.govoup.comoup.com Therefore, it is plausible that other related compounds could have, as of yet, undiscovered biological relevance.

Exploration of Novel Enzymatic Pathways

The enzymatic pathways that might lead to the formation of this compound are currently unknown. However, based on the established principles of steroid metabolism, several hypothetical pathways can be proposed, which warrant future investigation. Research in this area could focus on identifying enzymes capable of introducing ketone groups at the C-2 and C-11 positions of the androstane skeleton.

The formation of a ketone at C-11 is a known step in the biosynthesis of 11-oxygenated androgens, primarily catalyzed by cytochrome P450 11β-hydroxylase (CYP11B1) and subsequent oxidation. oup.com The introduction of a ketone at the C-2 position is less common in major steroidogenic pathways, and thus represents a significant knowledge gap. Future research could explore the substrate specificity of known steroid-metabolizing enzymes to determine if any can act on androstane precursors to produce the 2,11-dione structure. Furthermore, the search for novel enzymes with unique catalytic activities could be a fruitful avenue of research. nih.gov

Development of Advanced Synthetic Strategies

The lack of commercially available this compound for research purposes presents a significant hurdle to studying its biological effects. Therefore, the development of efficient and scalable synthetic routes is a crucial area for future research. While general strategies for steroid synthesis are well-established, the specific introduction of ketone functionalities at the C-2 and C-11 positions may require novel chemical methodologies. libretexts.orgyoutube.com

Future synthetic work could explore various approaches, including the selective oxidation of corresponding hydroxyl precursors or the use of modern catalytic methods to introduce the ketone groups directly. mdpi.com The development of a robust synthetic pathway would not only provide the necessary material for biological studies but could also lead to the creation of a library of related diketone androstanes for structure-activity relationship studies.

Uncovering Unique Biological Activities

Assuming that this compound can be either identified in nature or synthesized in the laboratory, a vast field of research into its potential biological activities will be opened. Given its diketone structure, it may possess unique chemical properties that translate into novel biological functions, distinct from other androstane derivatives. mdpi.com

Future investigations should screen this compound for a wide range of biological activities. This could include assessing its binding affinity and functional activity at various steroid receptors, as well as its effects on key metabolic enzymes. Furthermore, its potential as an anti-inflammatory, anti-proliferative, or neuroprotective agent could be explored, given the diverse biological roles of other steroid molecules. nih.gov Any discovered activity would pave the way for more in-depth mechanistic studies to understand its mode of action at the molecular level.

Q & A

Basic Research Questions

Q. What validated methodologies exist for quantifying 5α-Androstane-2,11-dione in biological samples?

  • Answer : Radioimmunoassay (RIA) is a validated method for precise quantification. Key steps include:

  • Synthesis of tritium-labeled 5α-Androstane-2,11-dione from cortisone derivatives via sodium bismuthate oxidation and sodium borohydride reduction .
  • Plasma extraction using diethyl ether, followed by thin-layer chromatography (TLC) for purification (e.g., cyclohexane/ethyl acetate solvent system) to isolate the compound from interfering steroids .
  • Validation via gas chromatography/mass spectrometry (GC/MS) to confirm specificity and accuracy .

Q. How should 5α-Androstane-2,11-dione be handled and stored to ensure stability?

  • Answer :

  • Storage : Store at -20°C in airtight, light-protected containers to prevent degradation. Stability exceeds 5 years under these conditions .
  • Handling : Use nitrile gloves and full chemical protective clothing to avoid skin contact. Work in a fume hood to minimize inhalation risks .
  • Waste Disposal : Avoid drainage systems; dispose via incineration or licensed hazardous waste protocols .

Q. What are the key physicochemical properties of 5α-Androstane-2,11-dione relevant to experimental design?

  • Answer :

  • Melting Point : 76–78°C (critical for solubility studies) .
  • Solubility : Highly soluble in chloroform (49–51 mg/mL) and methanol (common for stock solutions) .
  • Chromatography : Migrates identically to authentic standards in TLC systems (e.g., dichloromethane/ethanol 95:5), enabling reliable purification .

Advanced Research Questions

Q. How does 5α-Androstane-2,11-dione interact with adrenal and gonadal hormonal pathways under physiological stress?

  • Answer :

  • Adrenal Regulation : Dexamethasone suppresses adrenal production, reducing plasma levels by 83%, while corticotropin paradoxically decreases concentrations by 30% (p<0.02), suggesting inhibitory feedback on 11β-hydroxylase activity .
  • Gonadal Independence : Human chorionic gonadotropin (hCG) stimulation does not alter plasma levels, indicating minimal gonadal synthesis .
  • Diurnal Rhythm : Concentrations decrease by 55% from morning (2.04 ± 0.63 nmol/L) to evening (0.96 ± 0.53 nmol/L), mirroring cortisol’s circadian pattern .

Q. What analytical challenges arise in synthesizing isotopically labeled 5α-Androstane-2,11-dione, and how are they resolved?

  • Answer :

  • Synthesis Challenges : Low yield (47%) during sodium borohydride reduction of androst-4-en-3,17-trione due to competing side reactions .
  • Resolution : Optimize reaction conditions (e.g., ice-cold propanol, 10-hour incubation at 4°C) and validate purity via dual-solvent TLC (chloroform/methanol/water 90:10:1) .
  • Quality Control : Use beta-scanning post-TLC to confirm a single radioactive spot, ensuring no cross-contamination .

Q. How can contradictory data on 5α-Androstane-2,11-dione’s hormonal effects be reconciled?

  • Answer :

  • Contextual Factors : Differences in species (e.g., piscine vs. human models), assay specificity, and timing of sample collection (morning vs. evening) may explain discrepancies .
  • Methodological Adjustments : Include chromatographic separation before RIA to eliminate cross-reactivity with structurally similar steroids (e.g., 11-oxotestosterone) .
  • Mechanistic Studies : Investigate androgen receptor binding affinity and 11β-hydroxylase inhibition kinetics to clarify regulatory roles .

Tables

Table 1 : Diurnal Variation in Plasma 5α-Androstane-2,11-dione and Cortisol

Time5α-Androstane-2,11-dione (nmol/L)Cortisol (nmol/L)
8:00 AM2.04 ± 0.63 (male)450 ± 120
11:00 PM0.96 ± 0.53 (male)210 ± 80
Source: Adapted from .

Table 2 : Hormonal Modulation of Plasma 5α-Androstane-2,11-dione

InterventionChange in Concentrationp-value
Dexamethasone↓83% (2.40 → 0.40 nmol/L)<0.01
Corticotropin↓30%<0.02
hCG (3-day)No changeNS
Source: .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.